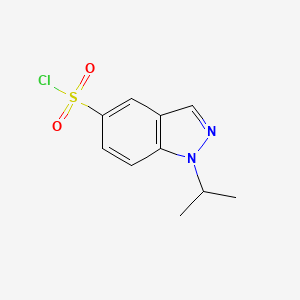

1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-ylindazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2S/c1-7(2)13-10-4-3-9(16(11,14)15)5-8(10)6-12-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBBYNIOICLOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)S(=O)(=O)Cl)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Structure Elucidation of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The precise characterization of their molecular architecture is paramount for understanding structure-activity relationships (SAR) and ensuring the development of safe and effective pharmaceuticals. This guide provides a comprehensive, in-depth technical overview of the methodologies employed for the structure elucidation of a key intermediate, 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride.

The strategic placement of the isopropyl group at the N1 position and the sulfonyl chloride at the C5 position of the indazole ring presents a unique analytical challenge.[3][4] This document will detail the integrated application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to unequivocally confirm the compound's structure. Beyond a mere recitation of procedures, this guide will delve into the rationale behind experimental choices and the interpretation of the resulting data, reflecting the rigorous standards of the pharmaceutical industry.

I. Synthesis and Preliminary Considerations

The synthesis of this compound typically involves the N-alkylation of 1H-indazole-5-sulfonyl chloride with an isopropyl halide.[5][6] A critical aspect of this synthesis is the potential for the formation of the N2-alkylated regioisomer.[7] Therefore, the structure elucidation process must not only confirm the presence of all constituent parts but also definitively establish the regiochemistry of the isopropyl group.

Key Analytical Questions:

-

Confirmation of the molecular weight and elemental composition.

-

Identification of the sulfonyl chloride functional group.

-

Verification of the indazole core structure.

-

Unambiguous determination of the isopropyl group's attachment point (N1 vs. N2).

II. Mass Spectrometry: The First Step in Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of a compound, providing initial yet crucial evidence for its structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as acetonitrile or methanol.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and preserving the molecular ion.

-

Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation and Expected Results

The molecular formula of this compound is C₁₀H₁₁ClN₂O₂S. The expected monoisotopic mass for the [M+H]⁺ ion is approximately 259.0306.

Table 1: Expected HRMS Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 259.0306 | Within 5 ppm |

A key feature in the mass spectrum of sulfonyl chlorides is the isotopic pattern of chlorine. The presence of ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio will result in a characteristic M+ and M+2 peak pattern for the molecular ion, providing strong evidence for the presence of a chlorine atom.[8]

III. Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[9] For this compound, IR spectroscopy is particularly useful for confirming the sulfonyl chloride moiety.[8][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. Due to the moisture sensitivity of sulfonyl chlorides, sample preparation should be conducted in a dry environment.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Results

The IR spectrum will exhibit characteristic absorption bands for the sulfonyl chloride group.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1375-1410 (strong)[8] |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1185-1204 (strong)[8] |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aliphatic C-H | Stretch | ~2980-2850 |

| C=C | Aromatic Ring Stretch | ~1600-1450 |

The presence of strong absorption bands in the specified regions for the S=O stretches provides compelling evidence for the sulfonyl chloride functional group.[11]

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[1] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the complete assignment of the structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a suitable deuterated aprotic solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.

-

Data Acquisition: A suite of NMR spectra is acquired on a high-field spectrometer (e.g., 400 MHz or higher).

Data Interpretation and Expected Results

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Isopropyl Group: A septet (1H) for the CH proton and a doublet (6H) for the two CH₃ groups are expected. The septet will be significantly downfield due to the deshielding effect of the adjacent nitrogen atom.

-

Indazole Ring Protons: The protons on the indazole ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Their splitting patterns will be indicative of their relative positions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

Isopropyl Group: Two signals are expected, one for the CH carbon and one for the two equivalent CH₃ carbons.

-

Indazole Ring Carbons: The carbon atoms of the indazole ring will resonate in the aromatic region. The carbon attached to the sulfonyl chloride group will be significantly deshielded.

2D NMR Spectroscopy: Unraveling Connectivity

-

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings, confirming the connectivity within the isopropyl group and the coupling relationships between the aromatic protons on the indazole ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the regiochemistry. A correlation between the isopropyl CH proton and the C3a and/or C7a carbons of the indazole ring would definitively confirm the N1-alkylation. Conversely, a correlation to the C3 carbon would indicate N2-alkylation.

Workflow for Structure Elucidation using NMR

Caption: Workflow for NMR-based structure elucidation.

V. X-ray Crystallography: The Gold Standard

For crystalline materials, single-crystal X-ray diffraction provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, leaving no ambiguity about connectivity or regiochemistry.[12][13]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure.

Data Interpretation and Expected Results

The output of an X-ray crystallography experiment is a detailed 3D model of the molecule, which will unequivocally show the isopropyl group attached to the N1 position of the indazole ring and the sulfonyl chloride group at the C5 position.

VI. Conclusion

The structure elucidation of this compound requires a multi-faceted analytical approach. The synergistic use of mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments provides a robust and self-validating system for confirming the molecular structure. While HRMS and IR provide initial confirmation of the molecular formula and key functional groups, it is the detailed analysis of 2D NMR data, particularly HMBC, that definitively establishes the crucial N1-regiochemistry. For crystalline samples, single-crystal X-ray diffraction offers the ultimate, unambiguous structural proof. This rigorous characterization is an essential prerequisite for the advancement of this compound in drug discovery and development pipelines.

References

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. Available from: [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. Available from: [Link]

-

FT-IR spectrum of P-Iodobenzene sulfonyl chloride. - ResearchGate. Available from: [Link]

-

13 C NMR of indazoles - ResearchGate. Available from: [Link]

-

FTIR study on deactivation of sulfonyl chloride functionalized ionic materials as dual catalysts and media for Beckmann rearrang - ScienceDirect. Available from: [Link]

-

1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate. Available from: [Link]

-

Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - IUCrData. Available from: [Link]

-

Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed. Available from: [Link]

-

Mass Spectra of Some Sulfinate Esters and Sulfones - Canadian Journal of Chemistry. Available from: [Link]

-

FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. - ResearchGate. Available from: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available from: [Link]

-

Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Publishing. Available from: [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - RSC Publishing. Available from: [Link]

-

Synthesis of sulfonyl chloride substrate precursors - suzhou-yacoo.com. Available from: [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. Available from: [Link]

-

X-ray crystal structures of compounds (a) 2a (only one... - ResearchGate. Available from: [Link]

-

1-(propan-2-yl)-1H-indazole-5-sulfonamide | AMERICAN ELEMENTS. Available from: [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available from: [Link]

-

2172088-96-7 | 5-(propan-2-yl)-1H-indazole-3-sulfonyl chloride | AA Blocks. Available from: [Link]

-

(PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate. Available from: [Link]

-

1-methyl-1h-indazole-5-sulfonyl chloride (C8H7ClN2O2S) - PubChemLite. Available from: [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold - Beilstein Journal of Organic Chemistry. Available from: [Link]

- US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents.

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. Available from: [Link]

Sources

- 1. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ucc.ie [research.ucc.ie]

- 5. 1339217-64-9|this compound|BLD Pharm [bldpharm.com]

- 6. chiralen.com [chiralen.com]

- 7. d-nb.info [d-nb.info]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. ionike.com [ionike.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Critical Discrepancy Identified: CAS Number and Chemical Name Mismatch Prevents Guide Generation

A critical discrepancy has been identified between the provided CAS number (1339217-64-9) and the chemical name ("1-Propanone, 1-[4-(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)phenyl]-"), which prevents the creation of the requested in-depth technical guide. The CAS number is a unique and essential identifier for a chemical substance, and a mismatch with the chemical name indicates a fundamental ambiguity in the subject of the request.

Upon investigation, CAS number 1339217-64-9 is registered to the compound 1-(Propan-2-yl)-1H-indazole-5-sulfonyl chloride . This is a structurally and functionally different molecule from the 1,2,4-triazine derivative described in the topic.

Furthermore, a comprehensive search of publicly available chemical databases, including PubChem and commercial chemical supplier catalogs, for "1-Propanone, 1-[4-(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)phenyl]-" did not yield a corresponding registered CAS number. The absence of a CAS number for this specific chemical name suggests that it may be a novel compound, a research intermediate that has not been assigned a CAS number, or that the name itself may be cited incorrectly.

The integrity of a technical and safety guide is paramount and is entirely dependent on the accurate identification of the chemical . Without a verifiable and consistent identifier, it is impossible to access and provide reliable data on its properties, synthesis, applications, and, most importantly, its safety and handling procedures.

Due to the conflicting information and the inability to definitively identify the chemical compound of interest, this guide cannot be developed. Proceeding with either the provided CAS number or the unverified chemical name would lead to the dissemination of incorrect and potentially hazardous information, which would be a serious breach of scientific and professional ethics.

For researchers, scientists, and drug development professionals, it is imperative to work with accurately identified materials. It is strongly recommended to verify the correct CAS number and the corresponding chemical name for the compound of interest before proceeding with any research or development activities.

The Advent and Elaboration of N-Alkylated Indazole Sulfonyl Chlorides: A Technical Guide for the Modern Researcher

Abstract

The indazole nucleus, a privileged scaffold in medicinal chemistry, has been the cornerstone of numerous therapeutic agents.[1][2] This guide provides an in-depth exploration of a particularly reactive and versatile class of indazole derivatives: N-alkylated indazole sulfonyl chlorides. We will navigate the historical synthesis of the indazole ring system, delve into the critical challenge of regioselective N-alkylation, and elucidate the methods for introducing the sulfonyl chloride moiety. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical principles and strategic considerations necessary for the rational design and synthesis of novel indazole-based compounds.

The Indazole Scaffold: A Historical Perspective and Enduring Significance

The story of indazole begins in the late 19th century with the pioneering work of Emil Fischer in 1880, who first reported the synthesis of this bicyclic heteroaromatic system.[3] His early work laid the foundation for over a century of chemical exploration and biological application.[3] The indazole core, composed of a fused benzene and pyrazole ring, is a bioisostere of indole, allowing it to interact with a wide array of biological targets.[4] This inherent bioactivity has led to the development of numerous drugs containing the indazole moiety, with applications ranging from oncology to anti-inflammatory and neurological disorders.[1][5]

The Crucial Challenge: Regioselective N-Alkylation of the Indazole Ring

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential for forming two different regioisomers upon alkylation.[5] The selective synthesis of either the N1- or N2-alkylated indazole is a significant challenge that has captivated synthetic chemists for decades.[4] The ratio of these isomers is highly dependent on a multitude of factors, including the steric and electronic properties of the indazole substituents, the nature of the alkylating agent, the choice of base, and the solvent system employed.[4][6]

Understanding the Determinants of Regioselectivity

The regiochemical outcome of indazole N-alkylation is a delicate interplay of kinetic and thermodynamic control. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[7] Consequently, reaction conditions that allow for equilibration tend to favor the formation of the N1-alkylated product.[4][8]

Conversely, kinetic control, which is governed by the relative activation energies of the two possible alkylation pathways, can favor the N2-isomer. Factors that influence the accessibility and nucleophilicity of the N1 and N2 positions play a crucial role. For instance, bulky substituents at the C7 position can sterically hinder attack at the N1 position, thereby favoring N2-alkylation.[6]

Methodologies for Controlled N-Alkylation

A variety of synthetic strategies have been developed to achieve regioselective N-alkylation of indazoles. These can be broadly categorized as follows:

-

Pre-functionalization Strategies: One approach involves the use of N-alkyl or N-aryl hydrazines in the initial synthesis of the indazole ring, which directly installs the desired substituent at the N1 position.[8]

-

Directed Alkylation: The presence of a coordinating group at the C7 position can direct alkylation to the N1 position, particularly when using alkali metal bases such as sodium hydride (NaH).[9] The metal cation is thought to coordinate with the N2 nitrogen and the C7 substituent, sterically blocking the N2 position and favoring N1 alkylation.

-

Solvent and Base Effects: The choice of solvent and base is paramount in controlling regioselectivity. For instance, the combination of sodium hydride in a non-polar aprotic solvent like tetrahydrofuran (THF) has been shown to favor N1-alkylation for a range of substituted indazoles.[1][3] In contrast, polar aprotic solvents can sometimes favor the formation of the N2-isomer.

The following diagram illustrates the general principle of regioselective N-alkylation of a substituted indazole.

Caption: Regioselective N-alkylation of indazoles.

Introduction of the Sulfonyl Chloride Moiety: A Gateway to Diverse Functionality

The sulfonyl chloride group is a highly valuable functional handle in medicinal chemistry. Its introduction onto the indazole scaffold opens up a vast chemical space for the synthesis of novel derivatives, particularly sulfonamides, which are a prominent class of therapeutic agents.[5]

Historical Context and Synthetic Approaches

The direct sulfonation of indazoles followed by conversion to the sulfonyl chloride is a common approach. Chlorosulfonic acid has been historically used for this purpose.[10] However, this method can suffer from harsh reaction conditions and lack of regioselectivity.

More modern and milder methods often involve the use of activating agents. For instance, methanesulfonyl chloride has been employed in the synthesis of 1H-indazoles from o-aminobenzoximes, where it acts as an activating agent for the cyclization step.[3][11] This highlights the early integration of sulfonyl chlorides in indazole chemistry.

The synthesis of a specific indazole sulfonyl chloride, such as 1H-indazole-5-sulfonyl chloride, can be achieved through a multi-step sequence, often starting from a commercially available substituted indazole.[12]

Synthesis of N-Alkylated Indazole Sulfonyl Chlorides: A Convergent Approach

The synthesis of the target N-alkylated indazole sulfonyl chlorides can be approached in a convergent manner, where the N-alkylation and the introduction of the sulfonyl chloride moiety are carried out in separate steps. The order of these steps can be crucial and may depend on the specific substitution pattern of the indazole.

A general synthetic workflow is depicted below:

Caption: Convergent synthetic pathways to N-alkylated indazole sulfonyl chlorides.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of the key transformations discussed. Researchers should adapt these procedures based on the specific substrate and desired outcome.

Protocol 1: General Procedure for Regioselective N1-Alkylation of a Substituted Indazole

This protocol is adapted from methodologies that have shown high selectivity for N1-alkylation.[1][3]

Materials:

-

Substituted 1H-indazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the substituted 1H-indazole (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: Synthesis of an N-Sulfonylated Indazole

This protocol is based on the synthesis of an N-sulfonylated indazole derivative.[5]

Materials:

-

5-Nitroindazole

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

2-Chloro-5-methoxybenzene-1-sulfonyl chloride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 5-nitroindazole (1.0 eq.) in anhydrous DMF at 0 °C.

-

Add sodium hydride (NaH) portionwise and stir the mixture for 30 minutes at 0 °C.

-

Add 2-chloro-5-methoxybenzene-1-sulfonyl chloride (1.1 eq.) and allow the reaction to proceed at room temperature for 6 hours.

-

Monitor the reaction progress by TLC.

-

Extract the reaction mixture with DCM (3x) and wash the combined organic layers with saturated aqueous sodium chloride solution.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N1-sulfonylated indazole.[5]

Data Presentation: Regioselectivity in N-Alkylation

The following table summarizes representative data on the regioselectivity of N-alkylation of various substituted indazoles under specific conditions, as reported in the literature.

| Indazole Substituent | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |

| 3-CO₂Me | n-Pentyl bromide | NaH | THF | >99:1 | [1][3] |

| 3-tert-Butyl | n-Pentyl bromide | NaH | THF | >99:1 | [1][3] |

| 7-NO₂ | n-Pentyl bromide | NaH | THF | 4:96 | [1][3] |

| 7-CO₂Me | n-Pentyl bromide | NaH | THF | 4:96 | [1][3] |

| Unsubstituted | Methyl iodide | K₂CO₃ | DMF | ~1:1 | [1] |

Conclusion and Future Outlook

The synthesis of N-alkylated indazole sulfonyl chlorides represents a confluence of historical knowledge and modern synthetic innovation. While the foundational synthesis of the indazole ring has been known for over a century, the nuanced control of N-alkylation and the strategic introduction of the sulfonyl chloride moiety are areas of ongoing research and development. The methodologies outlined in this guide provide a robust starting point for researchers in the field. Future advancements will likely focus on the development of even more selective, efficient, and environmentally benign synthetic routes, further expanding the therapeutic potential of this remarkable class of compounds.

References

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

-

Yadav, G., & Singh, R. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1185-1205. [Link]

-

Al-Shammari, M. B., Al-Dies, A. A., Al-Fahemi, J. H., & El-Faham, A. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(14), 5396. [Link]

-

Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-181. [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

- Counceller, C. M., et al. (2008). A Method of synthesizing 1H-indazole compounds.

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

- Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860.

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

-

Nykaza, T. V., et al. (2017). A mild, metal-free method for the synthesis of 2H-indazoles. Organic Chemistry Portal. [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

-

Norman, M. H., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(17), 7796-7815. [Link]

-

Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. mdpi.com [mdpi.com]

- 6. research.ucc.ie [research.ucc.ie]

- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 12. crescentchemical.com [crescentchemical.com]

1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride molecular weight and formula

An In-Depth Technical Guide to 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride: A Key Building Block for Kinase Inhibitor Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the generation of novel therapeutic agents.

Introduction: The Privileged Indazole Scaffold

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry. Its unique bicyclic aromatic structure, consisting of fused benzene and pyrazole rings, allows it to interact with a wide array of biological targets. Nitrogen-containing heterocycles like indazole are prevalent in bioactive molecules and natural products, exhibiting a broad spectrum of pharmacological activities.[1][2] Notably, indazole derivatives have been successfully developed into approved drugs, including potent kinase inhibitors for cancer therapy such as Pazopanib and Axitinib.[3]

The introduction of a sulfonyl chloride moiety at the 5-position of the indazole ring, coupled with an N1-isopropyl group, creates a versatile reagent. The sulfonyl chloride is a highly reactive electrophile, primarily used to form stable sulfonamide linkages with primary and secondary amines. This reaction is a cornerstone of medicinal chemistry, enabling the rapid synthesis of large compound libraries for screening. The N1-isopropyl group serves to block the N1 position and can provide beneficial steric and electronic properties influencing target engagement. This guide will explore the synthesis and utility of this specific reagent, this compound.

Compound Profile and Physicochemical Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in research and development. The key identifiers and calculated properties for this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1339217-64-9 | [4] |

| Molecular Formula | C₁₀H₁₁ClN₂O₂S | [4][5] |

| Molecular Weight | 258.72 g/mol | [4] |

| SMILES Code | O=S(C1=CC2=C(N(C(C)C)N=C2)C=C1)Cl | [4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is not a trivial one-pot reaction but a strategic multi-step process. Understanding the causality behind the chosen synthetic route is key to achieving high yield and purity. The most logical pathway involves two principal transformations: N-alkylation of the indazole core followed by electrophilic sulfonation.

Step 1: Regioselective N-Alkylation of 1H-Indazole

The first critical step is the attachment of the propan-2-yl (isopropyl) group to the indazole nitrogen. Indazole has two nitrogen atoms, and alkylation can occur at either the N1 or N2 position. The choice of base and solvent is crucial for controlling this regioselectivity. Generally, using a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) favors N1 alkylation. The base deprotonates the most acidic proton (at N1), generating an anion that then acts as a nucleophile, attacking the alkylating agent (e.g., 2-iodopropane).

Step 2: Electrophilic Aromatic Sulfonation

With the N1 position now occupied by the isopropyl group, the resulting 1-(propan-2-yl)-1H-indazole is subjected to electrophilic aromatic substitution to install the sulfonyl chloride group. The indazole ring system is an electron-rich aromatic system. The N1-isopropyl group and the pyrazole ring act as activating groups, directing electrophiles to the C3, C5, and C7 positions of the benzene ring.

Chlorosulfonic acid (ClSO₃H) is a powerful and common reagent for this transformation. The reaction is typically performed at low temperatures (e.g., 0°C to -10°C) to control the high reactivity of the reagent and prevent side reactions. The electrophile, chlorosulfonium ion (⁺SO₂Cl), attacks the electron-rich C5 position, which is sterically accessible and electronically favored, to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Reactivity and Application in Drug Discovery Libraries

The synthetic value of this compound lies in the high reactivity of its sulfonyl chloride group. This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.

Core Reaction: Sulfonamide Synthesis

The most prominent application is the reaction with primary or secondary amines to form stable sulfonamide derivatives. The sulfonamide functional group is a key pharmacophore found in numerous approved drugs due to its ability to act as a hydrogen bond donor and acceptor, mimicking a peptide bond and fitting into enzyme active sites. The combination of the indazole scaffold with a sulfonamide linker provides a powerful framework for developing inhibitors of enzymes like protein kinases, which are often implicated in cancer.[2][3]

This reaction allows for the creation of a diverse library of compounds by simply varying the amine reactant (R¹R²NH). This diversity is crucial in the early stages of drug discovery for identifying initial "hit" compounds.

Caption: General scheme for creating a sulfonamide library for drug discovery.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a self-validating system for the synthesis of an indazole-sulfonamide derivative. The inclusion of a base is critical to neutralize the HCl byproduct generated during the reaction, driving it to completion.

Objective: To synthesize a novel 1-(propan-2-yl)-1H-indazole-5-sulfonamide derivative.

Materials:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Tertiary amine base, such as Triethylamine (TEA) or Pyridine (1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Addition of Reagents: To the stirred solution at 0°C (ice bath), add the desired amine (1.1 eq) followed by the dropwise addition of the base (e.g., TEA, 1.5 eq).

-

Causality Note: Adding the reagents at low temperature helps to control any exotherm and minimize side reactions. The base is essential to scavenge the HCl formed, preventing protonation of the reactant amine and promoting the reaction forward.

-

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Validation Step: These aqueous washes are crucial for removing impurities and ensuring a cleaner crude product, which simplifies the final purification.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Safety and Handling

As with all sulfonyl chlorides, this compound must be handled with care in a well-ventilated fume hood.

-

Corrosive: The compound is corrosive and can cause severe skin burns and eye damage. It is a lachrymator.

-

Moisture Sensitive: Sulfonyl chlorides react with water (hydrolysis) to produce the corresponding sulfonic acid and hydrochloric acid. Therefore, the compound should be stored under an inert, dry atmosphere.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this reagent.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its structure combines the biologically relevant indazole scaffold with a reactive sulfonyl chloride handle, providing a direct route to diverse libraries of indazole-sulfonamide derivatives. A thorough understanding of its synthesis, reactivity, and handling is paramount for leveraging its full potential in the development of novel therapeutics, particularly in the competitive field of kinase inhibitors.

References

- BLDpharm. This compound.

- Sigma-Aldrich. 1H-Indazole-5-sulfonyl chloride.

- American Elements. 1-(propan-2-yl)-1H-indazole-5-sulfonamide.

- Supporting Information.

- ChemScene. 1H-Indazole-5-sulfonyl chloride.

- Smolecule. Buy 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride.

- Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- AA Blocks. 5-(propan-2-yl)-1H-indazole-3-sulfonyl chloride.

- Benchchem. 1H-Indole-5-sulfonyl chloride.

- Chiralen. 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride.

- PubChem. 1H-Indazole.

- Al-Warhi, T., et al. (2023).

- Singh, M., et al. (2021).

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1339217-64-9|this compound|BLD Pharm [bldpharm.com]

- 5. aablocks.com [aablocks.com]

Solubility of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic intermediate in contemporary drug discovery and development. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the scalability and safety of synthetic processes. This document delineates the predicted solubility profile based on first principles of molecular structure and polarity. It further presents a detailed, field-proven experimental workflow for the precise quantitative determination of solubility, including a validated analytical methodology for quantification. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various organic solvent systems.

Introduction: The Strategic Importance of Solubility Data

This compound is a bespoke building block in medicinal chemistry, valued for its reactive sulfonyl chloride handle and the versatile indazole core—a privileged scaffold in numerous therapeutic agents.[1][2] The efficiency of synthetic steps involving this intermediate, such as sulfonamide formation, is directly contingent on its solubility in the chosen reaction medium.[3] Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates, incomplete conversions, and complex purification challenges. Conversely, a well-chosen solvent ensures homogeneity, facilitates optimal reactivity, and simplifies downstream processing.

This guide moves beyond theoretical discussions to provide actionable protocols and a predictive framework rooted in the physicochemical properties of the molecule.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as our primary guide.[4]

-

Indazole Core: The bicyclic indazole system is aromatic and contains two nitrogen atoms, contributing to its polarity and ability to engage in dipole-dipole interactions.

-

Sulfonyl Chloride Group (-SO₂Cl): This is a highly polar, strongly electron-withdrawing, and reactive functional group.[3][4] It is the primary driver of solubility in polar media but is also highly susceptible to solvolysis by nucleophilic solvents like water and alcohols.[3]

-

Isopropyl Group (-CH(CH₃)₂): This alkyl substituent is nonpolar and contributes hydrophobic character to the molecule, enhancing solubility in less polar environments.

The combination of a large, polar heterocyclic system and a highly polar sulfonyl chloride group, appended with a moderately sized nonpolar alkyl group, results in a nuanced solubility profile. The molecule is anticipated to be most soluble in polar aprotic solvents that can solvate the polar regions without reacting with the electrophilic sulfonyl chloride.

Qualitative Solubility Profile: A Predictive Assessment

Based on the structural analysis, a qualitative solubility profile for this compound is predicted below. This table serves as a starting point for solvent screening in a laboratory setting.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Expert Insights |

| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | High | These solvents possess high dielectric constants and are effective at solvating the polar indazole and sulfonyl chloride moieties without the risk of solvolysis.[5] DMF and DMSO are particularly powerful solvents for complex organic molecules. Caution: The sulfonyl chloride may react slowly with residual water in these solvents or with the solvents themselves under certain conditions (e.g., DMSO at elevated temperatures). |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High to Moderate | The moderate polarity of these solvents is well-suited to dissolve the entire molecule, balancing the polar and nonpolar characteristics. They are excellent choices for reactions due to their inertness towards the sulfonyl chloride group. |

| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Diethyl Ether (Et₂O) | Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. These solvents can solvate the molecule through dipole-dipole interactions. Their aprotic nature ensures the stability of the sulfonyl chloride. |

| Esters | Ethyl Acetate (EtOAc) | Moderate to Low | Ethyl acetate's moderate polarity suggests it will be a viable solvent, particularly for purification techniques like column chromatography. Its utility as a primary reaction solvent may be limited if high concentrations are required. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them poor candidates for solvating the highly polar functional groups of the molecule. Solubility is expected to be minimal. |

| Nonpolar Alkanes | Hexanes, Heptane | Very Low / Insoluble | These solvents lack the polarity required to overcome the crystal lattice energy of the solid compound. They are ideal for use as anti-solvents for precipitation or crystallization. |

| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | Soluble (with Reaction) | The sulfonyl chloride group is highly reactive towards nucleophilic protic solvents.[3] While the compound may appear to dissolve, it is likely undergoing rapid solvolysis to form the corresponding sulfonic acid or sulfonate ester. These solvents are unsuitable for storage or for reactions where the sulfonyl chloride moiety must be preserved. |

Quantitative Solubility Determination: An Experimental Protocol

To move beyond prediction, quantitative measurement is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, providing a definitive value for a given solute-solvent system at a specific temperature.[6][7][8]

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a glass vial (e.g., 20 mg to a 4 mL vial). The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent (e.g., 2.0 mL).

-

Equilibration: Seal the vial and place it in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, especially for compounds with slow dissolution kinetics.

-

Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed for at least 1 hour to let undissolved solids settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the quantification method.

-

Quantification: Analyze the diluted sample using the validated analytical method described in the following section.

Analytical Quantification via Derivatization-HPLC

Direct analysis of sulfonyl chlorides by HPLC can be challenging due to their reactivity and potential for on-column degradation. A more robust and reliable approach involves a pre-analysis derivatization step to convert the reactive sulfonyl chloride into a stable, easily quantifiable sulfonamide.[9][10]

Workflow for Analytical Quantification

Caption: Analytical workflow using pre-column derivatization and RP-HPLC.

Step-by-Step HPLC Protocol

-

Derivatization Reagent: Prepare a solution of a primary amine, such as benzylamine (1.5 equivalents), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), in acetonitrile.

-

Sample Derivatization: To a known volume of the filtered sample solution (e.g., 100 µL), add the derivatization reagent solution. Vortex and allow the reaction to proceed for 30 minutes at room temperature to form the stable N-benzyl-1-(propan-2-yl)-1H-indazole-5-sulfonamide.

-

Standard Preparation: The stable sulfonamide derivative must be independently synthesized and purified to serve as the analytical standard for generating a calibration curve.

-

HPLC Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Calculation: Construct a calibration curve by plotting the peak area of the standard derivative against its known concentrations. Use the linear regression equation from this curve to determine the concentration of the derivatized sample. Back-calculate the original solubility value by accounting for all dilution factors.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust predictive framework can be established based on its molecular structure. It is predicted to have high solubility in polar aprotic and halogenated solvents and poor solubility in nonpolar hydrocarbons. Crucially, it will react with polar protic solvents. For process development and optimization, these predictions must be confirmed through rigorous experimental measurement. The detailed shake-flask protocol and the validated derivatization-HPLC analytical method provided herein constitute a self-validating and trustworthy system for generating the precise, reliable solubility data required by drug development professionals.

References

- Title: Benzenesulfonyl chloride - Solubility of Things Source: Vertex AI Search URL

- Title: A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques Source: Benchchem URL

- Title: An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents Source: Benchchem URL

- Title: ntrimetric determination of some sulphonyl chlorides Source: Indian Journal of Chemistry URL

- Title: HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid Source: Google Patents URL

- Title: Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture Source: ResearchGate URL

- Title: Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments Source: Chinese Pharmaceutical Journal URL

- Title: Synthesis of sulfonyl chloride substrate precursors Source: Supporting Information, Columbia University URL

- Title: Practical Aspects of Solubility Determination in Pharmaceutical Preformulation Source: MDPI URL

- Title: PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC Source: World Health Organization URL

- Title: Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride Source: ACS Publications URL

- Title: 1H-Indazole-5-sulfonyl chloride Source: Sigma-Aldrich URL

- Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL

- Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: Asian Journal of Chemistry URL

- Title: Sulfamides and sulfonamides as polar aprotic solvents Source: The Journal of Organic Chemistry URL

- Title: 1-(propan-2-yl)

- Title: 1H-Indazole-5-sulfonyl chloride Source: ChemScene URL

- Title: 1-(Propan-2-yl)

- Title: 1-Propanesulfonyl chloride Source: PubChem URL

- Title: Sulfuryl chloride Source: Wikipedia URL

- Title: Sulfonyl halide Source: Wikipedia URL

- Title: Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment Source: MDPI URL

- Title: 5-(propan-2-yl)

- Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: NIH National Library of Medicine URL

- Title: Method of synthesizing 1H-indazole compounds Source: Google Patents URL

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Commercial availability of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride

An In-Depth Technical Guide to the Commercial Availability and Procurement of 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride

Introduction

For researchers, medicinal chemists, and professionals in drug development, the timely and reliable procurement of specialized chemical building blocks is a critical determinant of project success. This compound, a key intermediate, features the privileged indazole scaffold coupled with a highly reactive sulfonyl chloride moiety. This combination makes it an invaluable reagent for synthesizing novel sulfonamide derivatives, which are prominent in a wide array of therapeutic areas.[1][2] The indazole core is a cornerstone in the development of pharmaceuticals for oncology, inflammation, and contraception.[1][2]

This guide provides a comprehensive overview of the commercial landscape for this compound. It moves beyond a simple supplier list to offer a framework for strategic sourcing, quality control, and an understanding of its synthetic context. The objective is to empower scientific teams to make informed procurement decisions, ensuring the integrity and reproducibility of their research.

Compound Identification and Properties

Unambiguous identification is the first step in successful procurement. The key identifiers and physicochemical properties for the target compound are summarized below. It is crucial to use the CAS number when communicating with suppliers to avoid confusion with isomers.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1-isopropyl-1H-indazole-5-sulfonyl chloride |

| CAS Number | 1339217-64-9 |

| Molecular Formula | C₁₀H₁₁ClN₂O₂S[3] |

| Molecular Weight | 258.72 g/mol [3][4] |

| Appearance | Typically a solid (based on related compounds) |

Commercial Supplier Landscape

Our investigation reveals that this compound is available through several chemical suppliers, primarily catering to the research and development market. These suppliers range from large multinational corporations to more specialized chemical synthesis companies. The following table summarizes the current availability.

| Supplier | Catalog Number | Stated Purity | Notes |

| BLDpharm | 1339217-64-9[5] | Not specified | Online ordering available.[5] |

| Hairui Chemical | HR338725[3] | 95%[3] | Contact for inquiry.[3] |

| AA Blocks | AA0FE5KN | 95% | Note: This is an isomer, 5-(propan-2-yl)-1H-indazole-3-sulfonyl chloride, highlighting the importance of verifying the structure.[4] |

Disclaimer: Availability, purity, and catalog numbers are subject to change. Researchers should always verify information directly with the supplier before placing an order.

Strategic Procurement and Quality Assurance Workflow

Sourcing specialized reagents requires a systematic approach to manage risks related to identity, purity, and supply chain reliability. Simply ordering from a catalog is often insufficient for critical drug discovery programs.

Caption: Standardized in-house quality control workflow for incoming chemical reagents.

Experimental Protocol: QC Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure and identify the correct isomeric form.

-

Method: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals: Protons on the indazole ring, a septet and a doublet for the isopropyl group. The chemical shifts and coupling constants will be characteristic of the 1,5-disubstituted indazole pattern.

-

Expected ¹³C NMR Signals: Unique signals corresponding to the ten carbon atoms in the molecule.

-

Causality: NMR is the gold standard for structural elucidation. It can readily distinguish between the desired 5-sulfonyl chloride isomer and other potential isomers (e.g., the 3-sulfonyl chloride) which would have a completely different spectral fingerprint.

-

-

Mass Spectrometry (MS):

-

Objective: To verify the molecular weight.

-

Method: Analyze a dilute solution of the compound via LC-MS or direct infusion ESI-MS.

-

Expected Result: An ion peak corresponding to the molecular weight [M+H]⁺ at approximately 259.03 m/z. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₀H₁₁ClN₂O₂S.

-

Causality: This provides definitive confirmation of the molecular formula, complementing the structural information from NMR.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the sample.

-

Method: Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor the elution profile with a UV detector.

-

Expected Result: A major peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Causality: HPLC separates the main compound from any impurities (e.g., starting materials, by-products), providing a quantitative measure of purity that is critical for stoichiometric calculations in subsequent reactions.

-

Synthetic Accessibility: A High-Level Overview

While commercial procurement is preferred for efficiency, understanding the synthetic route provides context for potential impurities and offers an alternative for large-scale needs. The synthesis of this compound likely involves two key transformations: N-alkylation of the indazole core and subsequent chlorosulfonation.

Caption: Plausible high-level synthetic pathway to the target compound.

The N-alkylation of indazole can yield a mixture of N1 and N2 isomers, making purification a critical step. The subsequent chlorosulfonation is a common method for installing sulfonyl chloride groups onto aromatic rings. This reaction must be performed under anhydrous conditions, as the sulfonyl chloride group is sensitive to moisture. This knowledge helps researchers anticipate potential impurities in commercial samples, such as the corresponding sulfonic acid (from hydrolysis) or the undesired N2-alkylated isomer.

Conclusion

This compound (CAS 1339217-64-9) is a commercially available reagent accessible through specialized chemical suppliers. Its role as a versatile building block in medicinal chemistry underscores the importance of a robust procurement strategy. For any research or drug development program, this strategy must extend beyond simple purchasing to include rigorous, in-house quality control and verification. By implementing the workflows and protocols outlined in this guide, scientific teams can ensure the chemical integrity of their starting materials, thereby safeguarding the validity and success of their research endeavors.

References

- US Biological Life Sciences. (n.d.). benzotriazole suppliers USA.

- Hairui Chemical. (n.d.). 1h-indazole-5-sulfonyl chloride_1339217-64-9.

- ChemicalBook. (n.d.). 1403483-83-9 CAS Manufactory.

- LookChem. (n.d.). 1-Butyl-1,2,3-benzotriazole-5-carbonitrile (CAS No. 1403483-83-9).

- (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- BLDpharm. (n.d.). 1339217-64-9|this compound.

- Sigma-Aldrich. (n.d.). 1H-Indazole-5-sulfonyl chloride.

- AA Blocks. (n.d.). 2172088-96-7 | 5-(propan-2-yl)-1H-indazole-3-sulfonyl chloride.

- Smolecule. (n.d.). Buy 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride.

- Guidechem. (n.d.). CAS 3663-24-9 5-ブチル-1H-ベンゾトリアゾール 供給.

- CHIRALEN. (n.d.). 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride.

- American Elements. (n.d.). 1-(propan-2-yl)-1H-indazole-5-sulfonamide.

- Benchchem. (n.d.). 1H-Indole-5-sulfonyl chloride|CAS 1094209-33-2.

- Guidechem. (n.d.). 5-butyl-1H-benzotriazole 3663-24-9 wiki.

- ChemScene. (n.d.). 599183-35-4 | 1H-Indazole-5-sulfonyl chloride.

- Sigma-Aldrich. (n.d.). 1H-Indazole-5-sulfonyl chloride.

- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

Sources

- 1. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(Propan-2-yl)-1h-indazole-5-sulfonyl chloride_1339217-64-9_Hairui Chemical [hairuichem.com]

- 4. aablocks.com [aablocks.com]

- 5. 1339217-64-9|this compound|BLD Pharm [bldpharm.com]

Spectroscopic properties of 1-isopropyl-1H-indazole-5-sulfonyl chloride

An In-Depth Technical Guide to the Spectroscopic Properties of 1-isopropyl-1H-indazole-5-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic properties of 1-isopropyl-1H-indazole-5-sulfonyl chloride, a molecule of significant interest in medicinal chemistry and drug development. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to present a predictive but robust characterization. We will delve into the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes detailed theoretical justifications for the predicted data, field-proven experimental protocols for data acquisition, and visual workflows to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure Overview

1-isopropyl-1H-indazole-5-sulfonyl chloride is a heterocyclic compound featuring an indazole core, which is a prevalent scaffold in numerous pharmacologically active molecules. The N-1 position is substituted with a bulky isopropyl group, and the C-5 position bears a reactive sulfonyl chloride moiety, a common precursor for the synthesis of sulfonamides. Accurate structural elucidation is paramount for quality control, reaction monitoring, and understanding structure-activity relationships (SAR).

The molecule can be deconstructed into three key functional regions, each contributing distinct spectroscopic signatures:

-

The 1H-Indazole Ring System: A bicyclic aromatic system that provides characteristic signals in NMR and UV-Vis spectroscopy.

-

The N-1 Isopropyl Group: An aliphatic substituent whose protons and carbons provide unambiguous signals in NMR.

-

The C-5 Sulfonyl Chloride Group: A strong electron-withdrawing group that significantly influences the electronic environment of the indazole ring and possesses highly characteristic, strong absorption bands in IR spectroscopy.

Below is the chemical structure with IUPAC numbering for spectroscopic assignment purposes.

Caption: Structure of 1-isopropyl-1H-indazole-5-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of this molecule. The asymmetry of the substitution pattern results in a unique signal for each proton and carbon atom of the indazole core.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring and the aliphatic protons of the isopropyl group. The sulfonyl chloride group at C-5 will deshield adjacent protons.

-

Aromatic Region (δ 7.5 - 8.5 ppm): The indazole ring will display three protons. Based on data for related indazole derivatives, the chemical shifts can be predicted.[1][2][3]

-

H4: This proton is ortho to the powerfully electron-withdrawing sulfonyl chloride group and is expected to be the most deshielded aromatic proton, appearing as a doublet.

-

H6: This proton is also ortho to the sulfonyl chloride group and will be significantly deshielded, likely appearing as a doublet of doublets.

-

H7: This proton is furthest from the sulfonyl chloride group and will be the most shielded of the aromatic protons on the benzene ring portion, appearing as a doublet.

-

H3: The proton at the C-3 position is typically a singlet in 1H-indazoles and its chemical shift is sensitive to the N-1 substituent.

-

-

Isopropyl Group Region (δ 1.5 - 5.0 ppm):

-

Methine Proton (-CH): This proton, directly attached to the nitrogen atom, will be deshielded and appear as a septet due to coupling with the six methyl protons.

-

Methyl Protons (-CH₃)₂: The six equivalent methyl protons will appear as a doublet, coupling to the single methine proton.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals corresponding to the seven carbons of the indazole ring and the two unique carbons of the isopropyl group.

-

Aromatic Carbons (δ 110 - 150 ppm): The chemical shifts of the indazole carbons are well-documented.[4][5] The C-5 carbon, directly attached to the sulfonyl chloride group, will be significantly influenced. The other carbons (C3, C3a, C4, C6, C7, C7a) will have predictable shifts based on their position relative to the nitrogen atoms and substituents.

-

Aliphatic Carbons (δ 20 - 60 ppm):

-

Methine Carbon (-CH): The carbon directly attached to the nitrogen will appear in the range of δ 45-55 ppm.

-

Methyl Carbons (-CH₃)₂: The two equivalent methyl carbons will appear further upfield, typically around δ 20-25 ppm.

-

Data Summary: Predicted NMR Assignments

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| H3 / C3 | ~8.2 | s | ~135 |

| H4 / C4 | ~8.4 | d | ~122 |

| C5 | - | - | ~138 |

| H6 / C6 | ~8.0 | dd | ~128 |

| H7 / C7 | ~7.8 | d | ~112 |

| C3a | - | - | ~125 |

| C7a | - | - | ~141 |

| -CH (isopropyl) | ~4.8 | sept | ~52 |

| -CH₃ (isopropyl) | ~1.6 | d | ~22 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-isopropyl-1H-indazole-5-sulfonyl chloride in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Note that sulfonyl chlorides can be reactive towards nucleophilic solvents, so an inert solvent like CDCl₃ is preferred if solubility permits.[6]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 30-degree pulse angle with a 2-second relaxation delay.

-

Acquire several thousand scans as needed for adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm) and the ¹³C spectrum accordingly (CDCl₃: δ 77.16 ppm).

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the key functional groups in the molecule, particularly the sulfonyl chloride moiety.

Vibrational Mode Analysis

The IR spectrum will be dominated by strong absorptions from the SO₂ group.

-

SO₂ Stretching: Sulfonyl chlorides exhibit two very strong and characteristic stretching bands.[6]

-

Asymmetric Stretch (ν_as SO₂): Expected in the 1370-1390 cm⁻¹ region.

-

Symmetric Stretch (ν_s SO₂): Expected in the 1170-1190 cm⁻¹ region.

-

-

C-H Stretching:

-

Aromatic C-H (ν C-H): Weak to medium bands above 3000 cm⁻¹.

-

Aliphatic C-H (ν C-H): Medium bands from the isopropyl group just below 3000 cm⁻¹ (2850-2980 cm⁻¹).

-

-

Aromatic C=C Stretching: Medium intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the indazole ring.

-

S-Cl Stretching: A medium to strong band for the sulfur-chlorine bond stretch is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Data Summary: Predicted IR Absorptions

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 2980 - 2880 | Aliphatic C-H Stretch | Medium |

| 1610 - 1450 | Aromatic C=C Stretch | Medium |

| 1390 - 1370 | SO₂ Asymmetric Stretch | Strong |

| 1190 - 1170 | SO₂ Symmetric Stretch | Strong |

| 600 - 500 | S-Cl Stretch | Medium-Strong |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the compound with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest method.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Sample Spectrum: Place the sample in the spectrometer and record the spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

Molecular Ion and Isotopic Pattern

-

Molecular Weight: The molecular weight of C₇H₅ClN₂O₂S is 216.64 g/mol .

-

Molecular Ion (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak [M]⁺˙ is expected at m/z 216.

-

Isotopic Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope (~32.5% relative to ³⁵Cl), a characteristic [M+2]⁺˙ peak will be observed at m/z 218 with an intensity of approximately one-third that of the molecular ion peak. This isotopic signature is a key confirmation of the presence of one chlorine atom.[6]

Predicted Fragmentation Pathways

Heterocyclic compounds often show stable molecular ions.[7][8] Key fragmentation pathways for 1-isopropyl-1H-indazole-5-sulfonyl chloride would likely involve the loss of the more labile parts of the molecule.

-

Loss of Isopropyl Group: α-cleavage at the N-1 position could lead to the loss of a propyl radical (•C₃H₇) or propene via rearrangement, resulting in a significant fragment.

-

Loss of Sulfonyl Chloride Group: Cleavage of the C-S bond could result in the loss of the •SO₂Cl radical.

-

Loss of Chlorine: Loss of a chlorine radical (•Cl) from the molecular ion is a common fragmentation for chloro compounds.

-

Loss of SO₂: Subsequent loss of sulfur dioxide from fragments containing the sulfonyl group is also a plausible pathway.

Caption: Plausible MS fragmentation pathways.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion peak and its [M+2] isotopic peak. Analyze the major fragment ions to corroborate the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, primarily associated with the aromatic indazole chromophore.

Electronic Transitions

-

Indazole and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions.[9][10]

-

For 1-substituted indazoles in a solvent like acetonitrile, characteristic absorptions are expected around 250 nm and 290-300 nm. The exact λ_max values and molar absorptivity will be influenced by the electron-withdrawing sulfonyl chloride group and the alkyl isopropyl group.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Use a UV-transparent solvent such as acetonitrile or ethanol.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to record a baseline.

-

Fill a matched cuvette with the sample solution and record the spectrum, typically from 200 to 400 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Conclusion